![molecular formula C11H17N3O4S B2955444 2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid CAS No. 2287282-46-4](/img/structure/B2955444.png)
2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
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Description
Compounds with similar structures often have amine and carboxylic acid functional groups, which can participate in a variety of chemical reactions . They can be used in the synthesis of polymers, pharmaceuticals, and other complex organic molecules .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine with a carboxylic acid or its derivative . The exact method would depend on the specific structures of the reactants and the desired product .Molecular Structure Analysis
The molecular structure of such compounds typically includes a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The presence of the amine and carboxylic acid functional groups can significantly affect the compound’s reactivity .Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and others . The exact reactions would depend on the specific structures of the reactants and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely, depending on their specific structures . They may be solids or liquids at room temperature, and their solubility in water and other solvents can vary . They may also exhibit different levels of reactivity, depending on the presence and position of functional groups .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(17)13-7-6(8(15)16)19-9(12-7)14(4)5/h1-5H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQTWLHZNETSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid |
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